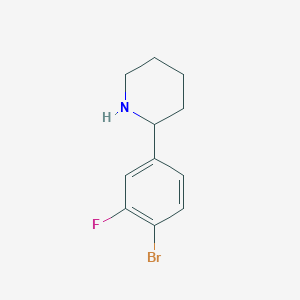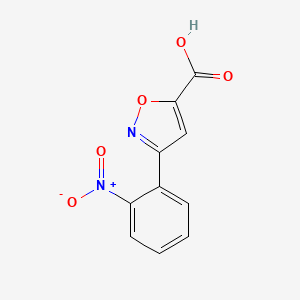
3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the nitrophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of such compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Aminophenyl)-5-isoxazolecarboxylic acid.
科学的研究の応用
3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other nitrobenzenes and isoxazole derivatives, such as:
- 2-(3-Nitrophenyl)acetic acid
- 3-Nitrophenylhydrazine
- Indole-3-acetic acid
Uniqueness
What sets 3-(2-Nitrophenyl)-5-isoxazolecarboxylic acid apart is its unique combination of the nitrophenyl and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
899820-06-5 |
|---|---|
分子式 |
C10H6N2O5 |
分子量 |
234.16 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)9-5-7(11-17-9)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
InChIキー |
LETLFOYLXYSARH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
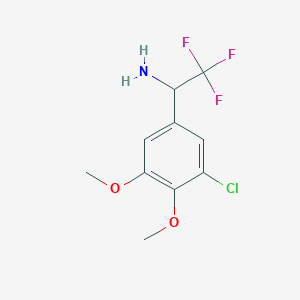
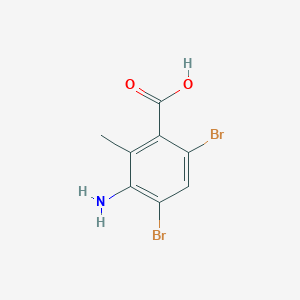


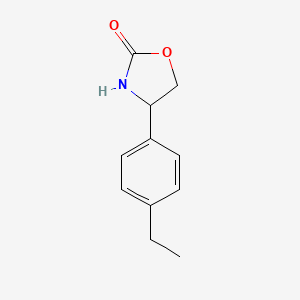
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)

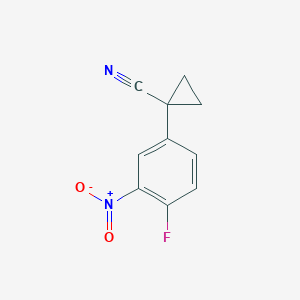
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
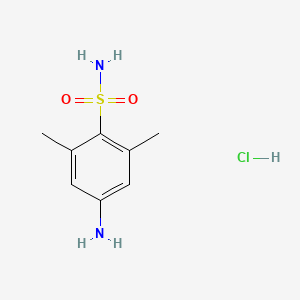
![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
